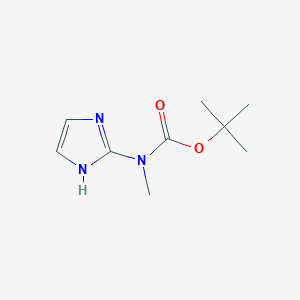

tert-butyl N-(1H-imidazol-2-yl)-N-methylcarbamate

描述

Its molecular formula is C₉H₁₅N₃O₂, with a molecular weight of 197.24 g/mol . The compound is structurally characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group, commonly used in organic synthesis to shield amines from undesired reactions .

For example, imidazo[4,5-b]pyridine derivatives are highlighted for medicinal applications, including kinase inhibition and antiviral activity . The tert-butyl and carbamate groups in such compounds enhance stability and modulate solubility, critical for drug development.

属性

IUPAC Name |

tert-butyl N-(1H-imidazol-2-yl)-N-methylcarbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O2/c1-9(2,3)14-8(13)12(4)7-10-5-6-11-7/h5-6H,1-4H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZNYTKRCBQZBRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C1=NC=CN1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(1H-imidazol-2-yl)-N-methylcarbamate typically involves the reaction of an imidazole derivative with tert-butyl chloroformate and methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

Starting Materials: Imidazole derivative, tert-butyl chloroformate, methylamine.

Reaction Conditions: The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. Solvents like dichloromethane or tetrahydrofuran are commonly used.

Procedure: The imidazole derivative is first reacted with tert-butyl chloroformate to form an intermediate. This intermediate is then treated with methylamine to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

化学反应分析

Types of Reactions: tert-butyl N-(1H-imidazol-2-yl)-N-methylcarbamate can undergo various chemical reactions, including:

Oxidation: The imidazole ring can be oxidized under specific conditions to form imidazole N-oxides.

Reduction: Reduction reactions can target the carbamate group, potentially leading to the formation of amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl or methylcarbamate groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction can produce amines.

科学研究应用

tert-butyl N-(1H-imidazol-2-yl)-N-methylcarbamate has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

Biological Studies: The compound is used in biochemical assays to investigate enzyme inhibition and receptor binding.

Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.

作用机制

The mechanism of action of tert-butyl N-(1H-imidazol-2-yl)-N-methylcarbamate involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions or form hydrogen bonds with biological macromolecules, influencing their activity. The carbamate group can undergo hydrolysis, releasing active species that interact with enzymes or receptors, modulating their function.

相似化合物的比较

Structural and Functional Differences

A detailed comparison of structural analogs is presented below:

Physicochemical Properties

- Steric and Electronic Effects : The N-methyl group in the target compound reduces hydrogen-bonding capacity compared to unmethylated analogs like tert-butyl N-(1H-imidazol-2-ylmethyl)carbamate . This may influence solubility and receptor interactions.

- Aromaticity and Stability : Benzimidazole derivatives (e.g., ) exhibit higher aromaticity due to the fused benzene ring, enhancing π-π stacking interactions in biological systems.

生物活性

Tert-butyl N-(1H-imidazol-2-yl)-N-methylcarbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article examines its biological activity, including its mechanisms of action, applications in enzyme inhibition, and its role in drug design.

Chemical Structure and Properties

The compound features a tert-butyl group, an imidazole ring, and a methylcarbamate moiety. This unique combination of functional groups contributes to its diverse biological activities.

| Property | Description |

|---|---|

| Molecular Formula | C10H14N4O2 |

| Molecular Weight | 226.24 g/mol |

| Functional Groups | Tert-butyl, imidazole, carbamate |

The biological activity of this compound primarily involves its interaction with various biological macromolecules.

- Enzyme Inhibition : The imidazole ring can coordinate with metal ions or form hydrogen bonds with enzymes, potentially inhibiting their activity. This property is particularly relevant in the context of cancer and neurodegenerative diseases where enzyme regulation is crucial.

- Receptor Binding : The compound may also interact with specific receptors, modulating their function through competitive inhibition or allosteric modulation.

Biological Studies and Applications

Recent studies have highlighted the compound's potential in several areas:

- Medicinal Chemistry : It has been explored as a pharmacophore in the design of new drugs aimed at various therapeutic targets. Its structure allows it to mimic natural substrates or inhibitors, facilitating interactions with biological targets .

- Biochemical Assays : The compound is utilized in assays to investigate enzyme kinetics and receptor interactions. These studies are essential for understanding its pharmacological properties and potential therapeutic applications.

Case Studies

- Enzyme Inhibition Studies : In vitro studies demonstrated that this compound effectively inhibits specific enzymes involved in metabolic pathways relevant to cancer progression. For example, it was shown to inhibit the activity of certain kinases, which are critical for tumor growth and proliferation .

- Therapeutic Potential : Research indicates that this compound exhibits anti-cancer properties by inducing apoptosis in cancer cell lines. Its mechanism involves the modulation of signaling pathways associated with cell survival and death .

Comparison with Related Compounds

The unique structural features of this compound set it apart from similar compounds:

| Compound | Key Differences |

|---|---|

| 1H-imidazole-2-carboxamide | Lacks tert-butyl and methylcarbamate groups |

| N-methylimidazole | Contains a methyl group but lacks carbamate moiety |

| tert-butyl N-(1H-imidazol-2-yl)carbamate | Similar but without the N-methyl group |

常见问题

Q. What are the standard synthetic protocols for preparing tert-butyl N-(1H-imidazol-2-yl)-N-methylcarbamate, and how are reaction conditions optimized?

The synthesis typically involves three key steps:

- Imidazole ring formation : Cyclization of precursors (e.g., glyoxal and ammonia derivatives) under acidic or basic conditions to form the 1H-imidazole core .

- Alkylation : Introduction of the methyl group via reaction with methyl halides or other alkylating agents under basic conditions (e.g., NaH in DMF) .

- Carbamate attachment : Reaction with tert-butyl chloroformate in the presence of a base (e.g., triethylamine) to form the carbamate moiety .

Optimization focuses on solvent selection (e.g., DMF for solubility), temperature control (60°C for alkylation), and stoichiometric ratios (1.2 equiv. alkylating agents) to maximize yield and purity .

Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the imidazole proton environment, methyl group integration, and carbamate carbonyl signals .

- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., m/z 197.234 for C₉H₁₅N₃O₂) .

- X-ray Crystallography : Resolves bond lengths and angles, particularly for imidazole-carbamate interactions, as demonstrated in structurally related compounds .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods for reactions releasing volatile byproducts (e.g., CO₂ during carbamate hydrolysis) .

- Waste Management : Segregate halogenated waste (if bromine substituents are present) and dispose via certified hazardous waste services .

Advanced Research Questions

Q. How can crystallographic data and hydrogen-bonding patterns inform the design of derivatives with enhanced stability?

- SHELX Refinement : SHELXL software refines X-ray data to map intermolecular interactions, such as N–H···O hydrogen bonds between the carbamate carbonyl and imidazole NH groups .

- Graph Set Analysis : Classifies hydrogen-bonding motifs (e.g., R₂²(8) rings) to predict packing efficiency and stability, as applied to imidazole derivatives in Etter’s framework .

Q. What strategies resolve contradictions in reported yields for substitution reactions at the imidazole 4-position?

- Nucleophile Screening : Compare reactivity of amines vs. thiols under identical conditions (e.g., DMF, 80°C), noting steric effects from the tert-butyl group .

- Catalyst Optimization : Use Pd catalysts for Suzuki couplings with aryl boronic acids, which may improve yields over traditional SNAr reactions .

- Solvent Effects : Polar aprotic solvents (e.g., DMSO) enhance nucleophilicity but may compete in hydrogen bonding; contrast with (42–74% yields) vs. (70–90%) .

Q. How do halogen substituents (e.g., bromine) at the imidazole 4-position influence biological activity, and how can this be computationally modeled?

- Halogen Bonding : Bromine’s σ-hole interaction enhances binding to biomolecular targets (e.g., enzymes with electron-rich pockets), as shown in bromo-imidazole analogs .

- Docking Studies : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding poses by evaluating van der Waals and electrostatic contributions of substituents .

Q. What methodologies address discrepancies in spectroscopic data for carbamate hydrolysis products?

- pH-Dependent NMR : Monitor hydrolysis in situ under acidic (HCl) vs. basic (NaOH) conditions to distinguish amine vs. carbonate intermediates .

- IR Spectroscopy : Track carbonyl peak shifts (~1680 cm⁻¹ for carbamate → ~1700 cm⁻¹ for urea byproducts) to identify competing pathways .

Q. Can hydrogen-bonding network analysis guide the development of co-crystals for improved solubility?

- Co-former Selection : Prioritize molecules with complementary H-bond donors/acceptors (e.g., carboxylic acids pairing with imidazole NH groups) .

- Thermal Analysis : Differential scanning calorimetry (DSC) identifies co-crystal formation via melting point depression, as validated for related carbamates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。